molecular formula C17H24N2O3S B4432864 CYCLOHEXYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

CYCLOHEXYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4432864
M. Wt: 336.5 g/mol
InChI Key: QMYGWXBNORBZMP-UHFFFAOYSA-N
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Description

CYCLOHEXYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a cyclohexyl group, a phenylsulfonyl group, and a piperazino group linked to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the piperazino ring, the introduction of the phenylsulfonyl group, and the attachment of the cyclohexyl group. Common synthetic routes may involve:

    Formation of the Piperazino Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Phenylsulfonyl Group: This step often involves the sulfonylation of the piperazino intermediate using reagents such as phenylsulfonyl chloride in the presence of a base.

    Attachment of the Cyclohexyl Group: The final step may involve the reaction of the sulfonylated piperazino compound with cyclohexyl halides under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazino derivatives.

Scientific Research Applications

CYCLOHEXYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of CYCLOHEXYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl[4-(2-methoxyphenyl)piperidino]methanone
  • Cyclohexyl[4-(4-nitro-2-(1H-pyrrol-1-yl)phenyl)piperazino]methanone

Uniqueness

CYCLOHEXYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(15-7-3-1-4-8-15)18-11-13-19(14-12-18)23(21,22)16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYGWXBNORBZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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